Methyl 2-(bromomethyl)-6-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromomethyl group with another molecule. For example, lenalidomide is synthesized using a nitro-substituted methyl 2-(bromomethyl) benzoate . Another example is the synthesis of methyl 2-(bromomethyl)acrylate, which involves the addition of sodium methoxide to a solution of the acrylate in methanol.Chemical Reactions Analysis
The bromomethyl group in “Methyl 2-(bromomethyl)-6-iodobenzoate” can undergo various chemical reactions. For instance, Methyl (2-bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Scientific Research Applications
1. Role in Copper-Catalyzed Cross-Coupling Reactions
Methyl 2-(bromomethyl)-6-iodobenzoate plays a significant role in copper-catalyzed cross-coupling reactions. Research shows that the compound, when involved in reactions with bromozinc difluorophosphonate, demonstrates enhanced reactivity due to the presence of a directing carboxylate group. This property facilitates its use in synthesizing various ortho- and para-substituted iodobenzoates, expanding its application in organic synthesis (Jover, 2018).
2. Intermediate in Anticancer Drug Synthesis
The compound is a key intermediate in the synthesis of certain anti-cancer drugs. It is involved in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for drugs that inhibit thymidylate synthase, an enzyme often targeted in cancer therapies (Cao Sheng-li, 2004).
3. Component in Synthesis of Natural Products
This compound is also utilized in the synthesis of natural products like vibralactone. The process involves multiple steps like reductive alkylation, hydrolysis, and iodolactonization, where the compound serves as a crucial intermediate. This highlights its utility in complex organic syntheses for producing biologically active natural compounds (Zhou & Snider, 2008).
4. Role in Hypervalent Iodine Chemistry
In the realm of hypervalent iodine chemistry, esters of 2-iodoxybenzoic acid, which can be derived from compounds like this compound, serve as valuable oxidizing reagents. These compounds have significant applications in oxidizing alcohols to aldehydes or ketones, showcasing the compound's versatility in organic chemistry (Zhdankin et al., 2005).
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-6-iodobenzoate is a complex organic compoundSimilar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that bromomethyl groups can undergo nucleophilic substitution reactions . In the context of biochemistry, this could potentially lead to the modification of target proteins or enzymes, altering their function.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound could potentially interact with biochemical pathways involving carbon–carbon bond formation or cleavage.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption . The compound’s lipophilicity and water solubility, which can impact its bioavailability and distribution, are also important factors to consider .
Biochemical Analysis
Biochemical Properties
Methyl 2-(bromomethyl)-6-iodobenzoate is involved in reactions at the benzylic position, which can be resonance stabilized . It can participate in free radical reactions, nucleophilic substitution, and oxidation . The compound can react via an SN1 pathway, via the resonance-stabilized carbocation .
Molecular Mechanism
The molecular mechanism of this compound involves its bromomethyl group. This group can undergo free radical reactions, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interactions with other molecules.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLJTTUAHSMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460706 | |
Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861840-51-9 | |
Record name | methyl 2-(bromomethyl)-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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